2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid
Overview
Description
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid typically involves the reaction of 2-(trifluoromethyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or water.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The formamido group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Trifluoromethyl)phenyl]formamido}acetic acid: Similar structure but with the trifluoromethyl group in the para position.
2-(Trifluoromethyl)phenylacetic acid: Lacks the formamido group, resulting in different chemical properties.
Uniqueness
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid is unique due to the combination of the trifluoromethyl group and the formamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Biological Activity
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid, also known as a trifluoromethyl-substituted amino acid, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H10F3N1O2
- Molecular Weight: 251.20 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials to introduce the trifluoromethyl group and the formamido moiety. Various synthetic routes have been explored, emphasizing the need for efficient and environmentally friendly methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl-substituted compounds, including derivatives similar to this compound. For instance, a series of isoxazole-based compounds with trifluoromethyl groups demonstrated significant activity against human cancer cell lines such as MCF-7 and PC-3. One compound exhibited an IC50 value of 2.63 μM, indicating potent anticancer effects, which were attributed to the presence of the trifluoromethyl moiety that enhances bioactivity compared to non-substituted analogs .
Antimicrobial Activity
The antimicrobial properties of trifluoromethyl-substituted compounds have also been investigated. For example, compounds with similar functional groups showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). One derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.031–0.062 µg/mL against multiple strains, suggesting that such compounds could serve as effective alternatives to existing antibiotics .
Study 1: Anticancer Evaluation
A study focused on a series of trifluoromethylated isoxazoles reported that compound 2g significantly inhibited cell proliferation in MCF-7 cells with an IC50 of 2.63 μM. Mechanistic studies indicated that this compound induced apoptosis through cell cycle arrest and nuclear staining analysis, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various trifluoromethyl-substituted salicylanilide derivatives. Among these, compound 22 exhibited remarkable activity against MRSA strains with an MIC comparable to vancomycin, highlighting its potential for further development in treating multidrug-resistant bacterial infections .
Data Tables
Compound Name | Structure | IC50 (μM) | Target |
---|---|---|---|
Isoxazole 2g | Structure | 2.63 | MCF-7 (Breast Cancer) |
Salicylanilide 22 | Structure | 0.031–0.062 | MRSA |
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)benzoyl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-4-2-1-3-6(7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKIQQGWGHTGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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